REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=O)[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1.C([NH2:15])=O>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:8])[NH:15][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(C(=O)OC2=O)=CC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 150° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
The resulting yellowish solution was cooled to rt
|
Type
|
CUSTOM
|
Details
|
the product was fractionally precipitated by addition of water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(C(=O)NC2=O)=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.91 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |